molecular formula C19H27N7O B5557220 N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine

N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine

Cat. No. B5557220
M. Wt: 369.5 g/mol
InChI Key: IIYXUOUFQHMLMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules such as this typically involves multi-step chemical reactions, starting from simpler precursors. For instance, compounds related to the target molecule, involving s-triazine incorporates with pyrazole/piperidine/aniline moieties, have been synthesized through a series of reactions. Molecular structure investigations utilizing X-ray crystallography combined with Hirshfeld and DFT calculations have been instrumental in understanding the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated using X-ray crystallography, which reveals details about their crystalline form and intermolecular interactions. For example, studies on related compounds have shown dominant interactions like H...H, N...H, and H...C contacts, providing insights into the molecular packing within the crystal structure. DFT calculations further contribute to understanding the electronic properties and predicting NMR chemical shifts, offering a comprehensive view of the molecular structure (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such molecules can be diverse, depending on the functional groups present. For instance, the presence of a piperidine moiety can lead to various chemical transformations, offering a pathway to synthesize novel derivatives with potentially different biological or physical properties. The synthesis routes generally involve condensation, reduction, and substitution reactions, tailored to introduce or modify specific functional groups within the molecule (Froelich et al., 1996).

Scientific Research Applications

Dopamine Receptor Affinity and Selectivity

Research has shown that structural analogs with specific substitutions on the piperidine and pyrazole groups can exhibit high affinity and selectivity for the human dopamine D4 receptors. These modifications can lead to compounds with significant selectivity over D2 and D3 receptors, suggesting potential applications in the development of antipsychotic medications with reduced side effects (Rowley et al., 1997).

Cannabinoid Receptor Interaction

Studies have also explored the molecular interaction of related compounds with the CB1 cannabinoid receptor. Through conformational analysis and pharmacophore modeling, researchers have identified structural features that contribute to binding affinity and selectivity, which could inform the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Structural and Molecular Analysis

Advancements in X-ray crystallography and DFT calculations have facilitated the detailed structural and molecular analysis of triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research aids in understanding the intermolecular interactions and electronic properties of such compounds, potentially leading to the development of new materials or pharmaceuticals (Shawish et al., 2021).

Neuroprotection and Parkinson's Disease

Exploratory studies into the neuroprotective effects of caffeine and A2A adenosine receptor antagonists in models of Parkinson's disease have unveiled potential therapeutic strategies. Compounds structurally related to the one , demonstrating A2A receptor antagonism, could offer insights into developing treatments that leverage adenosine receptor modulation to mitigate neurodegenerative processes (Chen et al., 2001).

Antimicrobial Activity

Research into bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has identified potent inhibitors of bacterial biofilm and MurB, an enzyme critical for bacterial cell wall synthesis. These findings highlight the potential for developing new antimicrobial agents to combat resistant bacterial strains (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis and improving its properties .

properties

IUPAC Name

N,N-dimethyl-1-[4-methyl-5-[1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-24(2)13-18-22-23-19(25(18)3)14-7-10-26(11-8-14)12-15-4-5-17(27-15)16-6-9-20-21-16/h4-6,9,14H,7-8,10-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYXUOUFQHMLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)CC3=CC=C(O3)C4=CC=NN4)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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